(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride
Overview
Description
(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is a chiral compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of 2-nitro-1-tetralone, followed by the reduction of the nitro group to an amino group under mild conditions . The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalytic processes can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted naphthols, nitro derivatives, and secondary amines, which can be further utilized in synthetic applications.
Scientific Research Applications
(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include the modulation of signal transduction processes and the alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride
- (1R,2R)-trans-2-Aminocyclohexanol hydrochloride
- 2-Aminopyrimidine derivatives
Uniqueness
(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for versatile reactivity and the ability to form complex molecular structures, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(1R,2R)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXKJBAGVKYBW-DHTOPLTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518520 | |
Record name | (1R,2R)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115563-64-9 | |
Record name | (1R,2R)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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